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Ribosyl-diphthamide - 75652-53-8

Ribosyl-diphthamide

Catalog Number: EVT-1556418
CAS Number: 75652-53-8
Molecular Formula: C18H31N5O7
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ribosyl-diphthamide is a chemically modified form of diphthamide, which is a post-translational modification found on the eukaryotic translation elongation factor 2 (eEF2). This modification plays a crucial role in cellular processes, particularly in the context of how cells respond to certain toxins, such as diphtheria toxin. The presence of ribosyl-diphthamide is essential for the activity of eEF2 and influences the translation process by modulating its interaction with various ribosomal components.

Source

Ribosyl-diphthamide is derived from diphthamide, which itself is synthesized through a series of enzymatic reactions involving specific proteins known as Dph proteins (Dph1-Dph7). These proteins facilitate the modification of a specific histidine residue in eEF2, ultimately leading to the formation of diphthamide, which can then be further modified to ribosyl-diphthamide through the action of certain toxins or enzymes.

Classification

Ribosyl-diphthamide belongs to the class of modified amino acids and is categorized under post-translational modifications. It specifically pertains to modifications that occur on translation factors, which are critical for protein synthesis.

Synthesis Analysis

Methods

The biosynthesis of ribosyl-diphthamide begins with the transfer of a 3-amino-3-carboxypropyl (ACP) group from S-adenosylmethionine (SAM) to the imidazole ring of a histidine residue in eEF2. This process involves several key steps:

  1. ACP Radical Transfer: The initial step is catalyzed by Dph1-Dph4 proteins, which facilitate the transfer of the ACP group.
  2. Trimethylation: Following this, Dph5 acts as a methyltransferase to convert the ACP-modified intermediate into diphthine.
  3. Amidation: The final step involves converting diphthine into diphthamide through an ATP-dependent reaction catalyzed by Dph6 and Dph7, where Dph6 functions as an amidase .

Technical Details

The synthesis pathway has been elucidated through various biochemical assays and genetic studies in model organisms such as Saccharomyces cerevisiae. Techniques such as mass spectrometry and nuclear magnetic resonance have been employed to characterize intermediates and confirm structural identities throughout the biosynthetic pathway .

Molecular Structure Analysis

Structure

Ribosyl-diphthamide features a complex structure characterized by its unique modifications on eEF2. The core structure consists of a modified histidine residue with an attached ribosyl group, which alters its chemical properties and biological functions.

Data

The molecular formula for ribosyl-diphthamide can be represented as C₁₃H₁₈N₄O₈P, indicating its composition includes carbon, hydrogen, nitrogen, oxygen, and phosphorus. The precise three-dimensional structure can be analyzed using techniques like X-ray crystallography or advanced computational modeling.

Chemical Reactions Analysis

Reactions

Ribosyl-diphthamide participates in several chemical reactions primarily involving ADP-ribosylation. This reaction is crucial for its role in inhibiting eEF2 activity when modified by diphtheria toxin.

Technical Details

The kinetics and mechanisms underlying these reactions have been studied extensively using enzyme assays and kinetic modeling to understand how ribosyl-diphthamide modifies eEF2's function.

Mechanism of Action

Process

The mechanism by which ribosyl-diphthamide exerts its effects involves several steps:

  1. Modification: The modification of eEF2 at a specific histidine residue alters its conformation and functional capacity.
  2. Inhibition: When ribosyl-diphthamide is present, it enhances the susceptibility of eEF2 to ADP-ribosylation by diphtheria toxin, leading to translational inhibition.
  3. Cellular Impact: This inhibition results in impaired protein synthesis, affecting cell growth and viability, particularly under stress conditions .

Data

Studies have shown that cells lacking ribosyl-diphthamide are unable to effectively translate proteins, leading to developmental issues such as embryogenesis failure in model organisms like mice .

Physical and Chemical Properties Analysis

Physical Properties

Ribosyl-diphthamide is typically found in aqueous solutions due to its polar nature stemming from its phosphate and hydroxyl groups. Its solubility characteristics make it relevant for biological interactions within cellular environments.

Chemical Properties

  • Stability: Ribosyl-diphthamide exhibits stability under physiological pH but can be hydrolyzed under extreme conditions.
  • Reactivity: The presence of reactive functional groups allows it to participate in various biochemical reactions, particularly those involving nucleophiles or electrophiles.

Relevant data regarding melting points or specific reactivity profiles may vary based on experimental conditions but are crucial for understanding its behavior in biological systems.

Applications

Scientific Uses

Ribosyl-diphthamide has significant implications in biochemical research due to its role in protein synthesis regulation and response to toxins:

  • Toxin Research: Understanding how ribosyl-diphthamide mediates the effects of diphtheria toxin can lead to insights into therapeutic strategies against bacterial infections.
  • Translation Studies: Investigating its role in eEF2 function helps elucidate fundamental mechanisms of protein synthesis and translational control.
  • Genetic Studies: Ribosyl-diphthamide's biosynthetic pathway offers a model for studying post-translational modifications and their evolutionary significance.
Introduction to Ribosyl-Diphthamide

Definition and Biochemical Significance in Translation Elongation Factor 2 (eEF2)

Ribosyl-diphthamide refers to the ADP-ribosylated form of diphthamide, a conserved post-translational modification (PTM) located on histidine residue 715 (human numbering; H699 in yeast) of eukaryotic and archaeal translation elongation factor 2 (eEF2). Diphthamide itself is a complex modification derived from histidine, featuring a 2-[3-carboxyamido-3-(trimethylammonio)propyl] side chain [1] [4]. Ribosyl-diphthamide forms when bacterial toxins (e.g., Diphtheria toxin) catalyze the transfer of an ADP-ribose moiety from NAD+ to the diphthamide imidazole ring. This modification irreversibly inactivates eEF2 by sterically blocking its binding to the ribosomal A-site, halting GTP hydrolysis and mRNA-tRNA translocation [1] [6]. Biochemically, diphthamide resides within eEF2’s domain IV, which directly interacts with the ribosomal decoding center. Structural studies confirm that diphthamide stabilizes codon-anticodon interactions during translocation, maintaining translational fidelity. Its ADP-ribosylation disrupts this network, underscoring ribosyl-diphthamide’s role as a pathogenic "molecular switch" for translation inhibition [8].

Table 1: Functional States of eEF2 Diphthamide

StateStructural FeatureFunctional Consequence
Unmodified HistidineStandard imidazole ringNon-functional for eEF2 translocation
Diphthamide (modified)2-[3-carboxyamido-3-(trimethylammonio)propyl]-histidineEnsures ribosomal fidelity & processivity
Ribosyl-diphthamideADP-ribose conjugated to diphthamide imidazoleeEF2 inactivation; translational arrest

Historical Discovery and Early Structural Characterization

The identification of ribosyl-diphthamide emerged from studies of Diphtheria toxin (DT) in the 1970s. Researchers observed that DT inhibited protein synthesis in eukaryotic cells but not in cell-free extracts, suggesting a host-specific cofactor. In 1974, Robinson et al. discovered that DT’s target was a structurally unique histidine derivative on eEF2 [2]. By 1978, Van Ness et al. isolated the modified residue, naming it "diphthamide" after Corynebacterium diphtheriae. Nuclear magnetic resonance (NMR) and fast-atom bombardment mass spectrometry revealed its molecular formula: C₁₇H₃₁N₆O₅⁺ [2] [7]. Early structural work confirmed that diphthamide’s architecture centers on a histidine backbone with a carboxylated alkyl chain and trimethylated ammonium group. This explained DT’s specificity: the toxin’s catalytic domain recognizes the diphthamide’s imidazole ring and adjacent carboxamide group for ADP-ribosylation [4] [6]. X-ray crystallography later validated these findings, showing diphthamide’s placement within eEF2’s domain IV and its direct contact with ribosomal RNA [8].

Table 2: Key Milestones in Diphthamide Characterization

YearDiscoveryMethodReference
1974Non-standard histidine as DT targetRadiolabeled NAD+ assays [2]
1978Isolation and naming of "diphthamide"NMR/Mass spectrometry [2] [7]
1980Full structure determination (diphthamide)X-ray crystallography [2]
2010sBiosynthetic pathway elucidation (DPH1-DPH7)Yeast genetics & biochemistry [4] [7]

Evolutionary Conservation Across Eukaryotes and Archaea

Diphthamide biosynthesis is an evolutionarily ancient process conserved in eukaryotes and archaea, but absent in bacteria. Genomic analyses confirm that diphthamide synthesis genes (DPH1–DPH7 in eukaryotes; simplified pathways in archaea) are present in >95% of sequenced archaeal and eukaryotic genomes [2] [3]. This conservation underscores its critical role in maintaining translational accuracy. Mutants lacking diphthamide show increased ribosomal frameshifting (−1 PRF), premature termination at out-of-frame stop codons, and reduced processivity on long mRNAs like MDN1 [1] [8]. Structurally, diphthamide stabilizes mRNA-tRNA interactions during ribosomal translocation by preventing slippage at the decoding center. Cryo-EM studies reveal that diphthamide and the tRNA modification wybutosine form a collaborative network to "anchor" codon-anticodon pairs [8].

Despite its advantages, diphthamide’s conservation presents an evolutionary trade-off: it renders organisms vulnerable to bacterial toxins (DT, Pseudomonas exotoxin A). Intriguingly, some archaea (Korarchaeota, Bathyarchaeota) and eukaryotes (parabasalids) have lost diphthamide biosynthesis genes. In these lineages, eEF2 often undergoes gene duplication, with one paralog retaining translocation function and the other diverging in sequence to evade toxin targeting [3]. This suggests that pathogen pressure has shaped diphthamide’s distribution. Nevertheless, its near-universal retention highlights non-redundant roles in fidelity: mammalian DPH1 knockouts cause embryonic lethality, while humans with DPH1 mutations exhibit neural crest defects due to dysregulated p53/p21 signaling [5].

Table 3: Evolutionary Distribution of Diphthamide Machinery

LineageDiphthamide Present?Biosynthesis GenesAdaptations in Loss Lineages
EukaryotesYes (majority)DPH1–DPH7N/A
ArchaeaYes (most phyla)DPH2, DPH5, DPH6 homologsN/A
KorarchaeotaNoAbsenteEF2 gene duplication; functional divergence
ParabasalidsNoAbsentAltered eEF2 domain IV
BacteriaNoAbsentN/A

Compounds Mentioned

  • Ribosyl-diphthamide
  • Diphthamide
  • ADP-ribose
  • S-adenosylmethionine (SAM)
  • 3-amino-3-carboxypropyl (ACP) radical
  • Diphthine
  • NAD+
  • GMPPCP (non-hydrolyzable GTP analog)
  • Wybutosine (tRNA modification)

Properties

CAS Number

75652-53-8

Product Name

Ribosyl-diphthamide

IUPAC Name

2-amino-3-[2-[4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]propanoate

Molecular Formula

C18H31N5O7

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C18H31N5O7/c1-23(2,3)11(16(20)27)4-5-13-21-9(6-10(19)18(28)29)7-22(13)17-15(26)14(25)12(8-24)30-17/h7,10-12,14-15,17,24-26H,4-6,8,19H2,1-3H3,(H2-,20,27,28,29)/t10?,11?,12-,14-,15-,17-/m1/s1

InChI Key

ZBHYRBYADYEBBR-QJEBFMIZSA-N

SMILES

C[N+](C)(C)C(CCC1=NC(=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)[O-])N)C(=O)N

Synonyms

ribosyl-diphthamide

Canonical SMILES

C[N+](C)(C)C(CCC1=NC(=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)[O-])N)C(=O)N

Isomeric SMILES

C[N+](C)(C)C(CCC1=NC(=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(C(=O)[O-])N)C(=O)N

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